A Technical Guide to 1-Boc-3-hydroxy-3-(aminomethyl)azetidine: A Versatile Building Block in Modern Drug Discovery
A Technical Guide to 1-Boc-3-hydroxy-3-(aminomethyl)azetidine: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. Among the saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing ring—has emerged as a powerful structural motif.[1] Its inherent ring strain and three-dimensional character offer a unique combination of structural rigidity and metabolic stability, often leading to improved solubility, reduced lipophilicity, and enhanced binding affinity of drug candidates.[2] This guide focuses on a particularly valuable derivative, 1-Boc-3-hydroxy-3-(aminomethyl)azetidine , a trifunctional building block poised for significant applications in the synthesis of complex molecular architectures.
Core Compound Identification
The subject of this guide is the chemical compound formally known as tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate.
| Identifier | Value |
| CAS Number | 1008526-71-3 |
| Molecular Formula | C₉H₁₈N₂O₃ |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate |
The structure of this compound, featuring a central azetidine ring with three distinct functional groups, is depicted below.
Caption: Molecular structure of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 1-Boc-3-hydroxy-3-(aminomethyl)azetidine is provided below. These data are critical for experimental design, handling, and storage.
| Property | Value | Source |
| CAS Number | 1008526-71-3 | |
| Molecular Formula | C₉H₁₈N₂O₃ | |
| Molecular Weight | 202.25 | |
| Physical State | Solid | |
| Melting Point | 142 °C | |
| Storage Temperature | Refrigerated (0-10°C), under inert gas | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2] |
Synthesis and Mechanistic Considerations
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 1-Boc-3-hydroxy-3-(aminomethyl)azetidine.
Proposed Experimental Protocol:
Step 1: Synthesis of 1-Boc-3-cyano-3-hydroxyazetidine
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To a solution of 1-Boc-3-azetidinone (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a Lewis acid such as zinc iodide.
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly add trimethylsilyl cyanide (TMSCN) (1.1-1.2 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-cyano-3-hydroxyazetidine.
Causality: The use of a Lewis acid catalyst is crucial for activating the carbonyl group of the azetidinone, making it more susceptible to nucleophilic attack by the cyanide anion. The Boc protecting group on the azetidine nitrogen is stable under these conditions, preventing unwanted side reactions.
Step 2: Reduction of the Nitrile to the Primary Amine
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Carefully add the purified 1-Boc-3-cyano-3-hydroxyazetidine (1 equivalent) to a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents), in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) at 0°C under an inert atmosphere.
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After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to reflux for several hours, monitoring for the disappearance of the starting material by TLC.
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Cool the reaction to 0°C and cautiously quench the excess reducing agent by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
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Filter the resulting precipitate and wash thoroughly with the reaction solvent.
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Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired product, 1-Boc-3-hydroxy-3-(aminomethyl)azetidine.
Causality: Strong hydride reagents like LiAlH₄ are required for the complete reduction of the nitrile functionality to a primary amine. The Boc group is generally stable to these conditions, although prolonged reaction times or high temperatures should be avoided to prevent its cleavage.
Applications in Drug Discovery and Medicinal Chemistry
The trifunctional nature of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine makes it a highly versatile building block for creating diverse and complex molecular structures. The orthogonal reactivity of the Boc-protected amine, the primary amine, and the hydroxyl group allows for sequential and selective chemical modifications.
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Scaffold Decoration: The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents.
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Linker Chemistry: The hydroxyl group can be etherified, esterified, or used as a handle for attachment to other molecular fragments.
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Deprotection and Further Functionalization: The Boc group can be easily removed under acidic conditions to reveal the secondary amine of the azetidine ring, which can then be further functionalized.
The incorporation of the 3-hydroxy-3-(aminomethyl)azetidine moiety can be particularly advantageous in:
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Improving Physicochemical Properties: The polar nature of the hydroxyl and amino groups can enhance the aqueous solubility and reduce the lipophilicity of a parent molecule, which are often key challenges in drug development.
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Creating Novel Bioisosteres: This azetidine derivative can serve as a bioisostere for other cyclic structures, such as substituted piperidines or pyrrolidines, offering a different vector for substituent placement and potentially leading to improved target engagement or a modified ADME profile.[6]
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Introducing Structural Rigidity: The constrained four-membered ring can lock in specific conformations, which can be beneficial for optimizing binding to a biological target.
While specific examples of marketed drugs containing this exact fragment are not yet prevalent, the broader class of 3-substituted azetidines is found in several approved and investigational drugs, highlighting the therapeutic potential of this scaffold.[2][7] For instance, azetidine derivatives have been explored as triple reuptake inhibitors for the treatment of depression.[7]
Conclusion
1-Boc-3-hydroxy-3-(aminomethyl)azetidine is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a rigid, three-dimensional scaffold with three orthogonally addressable functional groups provides a powerful tool for the synthesis of novel chemical entities with potentially improved pharmacological properties. As the demand for sp³-rich, polar scaffolds in drug design continues to grow, the importance and utility of this and related azetidine derivatives are set to increase significantly.
References
-
Ding, X. et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. Available at: [Link]
- Google Patents (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- Google Patents (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
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RSC Publishing (2017). Recent advances in synthetic facets of immensely reactive azetidines. Available at: [Link]
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Kovaleva, O. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1142. Available at: [Link]
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Frontiers (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]
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Han, Y. et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Available at: [Link]
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PubChem (2024). Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride. Available at: [Link]
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ACS Publications (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]
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ChemRxiv (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link]
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